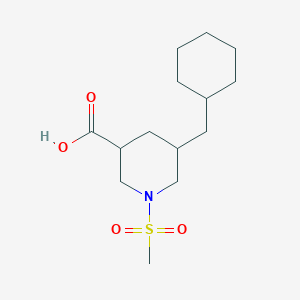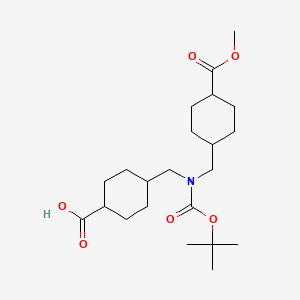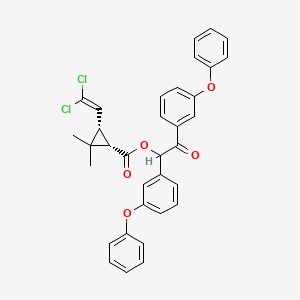![molecular formula C14H27ClN4O2S3 B13853847 (3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride](/img/structure/B13853847.png)
(3aS,4S,6aR)-N-[2-[(2-Aminoethyl)dithio]ethyl]hexahydro-2-oxo-1H-thieno[3,4-d]imidazole-4-pentanamide Hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biotinyl Cystamine Hydrochloride is a compound that combines biotin, a vitamin essential for various metabolic processes, with cystamine, an aminothiol derived from cysteamine. This compound is often used in biochemical research due to its ability to form stable conjugates with proteins and other biomolecules.
准备方法
Synthetic Routes and Reaction Conditions
Biotinyl Cystamine Hydrochloride can be synthesized through a series of chemical reactions involving the conjugation of biotin with cystamine. The process typically involves the activation of biotin with a coupling agent, followed by its reaction with cystamine under controlled conditions. The final product is then purified and converted to its hydrochloride salt form for stability and solubility.
Industrial Production Methods
Industrial production of Biotinyl Cystamine Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. Quality control measures are implemented to monitor the consistency and quality of the final product.
化学反应分析
Types of Reactions
Biotinyl Cystamine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiol groups in cystamine can be oxidized to form disulfides.
Reduction: Disulfide bonds can be reduced back to thiol groups.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiol groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
Oxidation: Disulfide-linked biotinyl cystamine.
Reduction: Free thiol groups in biotinyl cystamine.
Substitution: Various biotinylated derivatives depending on the nucleophile used.
科学研究应用
Biotinyl Cystamine Hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent for biotinylation of proteins and other molecules.
Biology: Employed in studies involving protein-protein interactions, enzyme activity assays, and cell signaling pathways.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases due to its antioxidant properties.
Industry: Utilized in the development of diagnostic assays and biosensors.
作用机制
Biotinyl Cystamine Hydrochloride exerts its effects through several mechanisms:
Biotinylation: The biotin moiety allows for the stable attachment of the compound to proteins and other biomolecules, facilitating their detection and analysis.
Antioxidant Activity: The cystamine component can scavenge free radicals and reduce oxidative stress, which is beneficial in various biological contexts.
Molecular Targets and Pathways: The compound interacts with enzymes and proteins involved in redox regulation and cellular signaling pathways.
相似化合物的比较
Biotinyl Cystamine Hydrochloride can be compared with other biotinylated compounds and aminothiols:
Biotinylated Compounds: Similar to biotinylated lysine and biotinylated glutathione, but with unique properties due to the presence of cystamine.
Aminothiols: Compared to cysteamine and cystamine, Biotinyl Cystamine Hydrochloride offers additional functionality through biotinylation.
List of Similar Compounds
- Biotinylated Lysine
- Biotinylated Glutathione
- Cysteamine
- Cystamine
属性
分子式 |
C14H27ClN4O2S3 |
|---|---|
分子量 |
415.0 g/mol |
IUPAC 名称 |
N-[2-(2-aminoethyldisulfanyl)ethyl]-5-[(4S)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanamide;hydrochloride |
InChI |
InChI=1S/C14H26N4O2S3.ClH/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13;/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20);1H/t10?,11-,13?;/m0./s1 |
InChI 键 |
NNRQHZVVIQCEQD-KOJHKTKQSA-N |
手性 SMILES |
C1C2C([C@@H](S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.Cl |
规范 SMILES |
C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


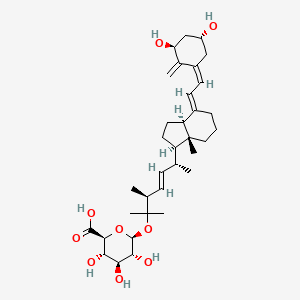

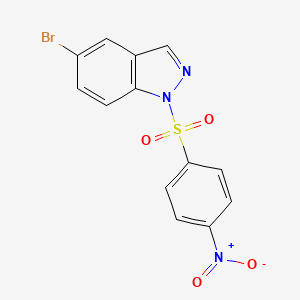
![Methyl 4-chloro-5-iodo-2-[[2-(3-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B13853788.png)
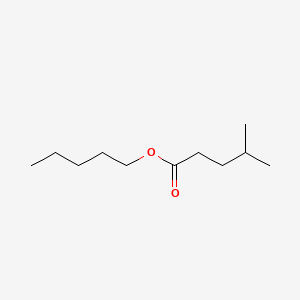

![(2,5-Dioxopyrrolidin-1-yl) 4-[(4-bromo-2-pyrrolidin-1-ylphenyl)methyl]piperazine-1-carboxylate](/img/structure/B13853816.png)
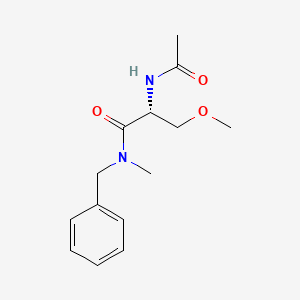
![6-iodo-N-(1,3-thiazol-2-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B13853826.png)

